6-Fluoro-2,3-dihydro-1H-inden-1-amine
Overview
Description
6-Fluoro-2,3-dihydro-1H-inden-1-amine, also known as 6-FDA, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of indenamines and is known for its ability to act as a selective serotonin reuptake inhibitor (SSRI). In
Mechanism Of Action
The mechanism of action of 6-Fluoro-2,3-dihydro-1H-inden-1-amine involves its ability to selectively inhibit the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which is believed to be responsible for the therapeutic effects of this compound. Additionally, 6-Fluoro-2,3-dihydro-1H-inden-1-amine has been shown to have anti-inflammatory effects, which may also contribute to its therapeutic properties.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-Fluoro-2,3-dihydro-1H-inden-1-amine are still being studied. However, it has been shown to increase the concentration of serotonin in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects. Additionally, 6-Fluoro-2,3-dihydro-1H-inden-1-amine has been shown to have anti-inflammatory effects, which may be responsible for its potential use in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-Fluoro-2,3-dihydro-1H-inden-1-amine in lab experiments is its well-established synthesis method, which allows for the production of this compound in high yield and purity. Additionally, 6-Fluoro-2,3-dihydro-1H-inden-1-amine has been shown to have potential therapeutic properties, which makes it a promising candidate for further research. However, one of the limitations of using 6-Fluoro-2,3-dihydro-1H-inden-1-amine in lab experiments is the lack of information on its long-term effects and potential side effects.
Future Directions
There are several future directions for the research on 6-Fluoro-2,3-dihydro-1H-inden-1-amine. One area of focus is the potential use of this compound in the treatment of depression and anxiety disorders. Additionally, further research is needed to explore the anti-inflammatory properties of 6-Fluoro-2,3-dihydro-1H-inden-1-amine and its potential use in the treatment of inflammatory diseases. Finally, more studies are needed to investigate the long-term effects and potential side effects of 6-Fluoro-2,3-dihydro-1H-inden-1-amine.
Synthesis Methods
The synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-amine involves the reaction of 6-fluoroindan-1-one with ammonia in the presence of hydrogen gas and a palladium catalyst. This reaction produces 6-Fluoro-2,3-dihydro-1H-inden-1-amine in high yield and purity. The synthesis method of 6-Fluoro-2,3-dihydro-1H-inden-1-amine has been well-established and is widely used in the pharmaceutical industry for the production of this compound.
Scientific Research Applications
6-Fluoro-2,3-dihydro-1H-inden-1-amine has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and has been studied for its potential use in the treatment of depression and anxiety disorders. Additionally, 6-Fluoro-2,3-dihydro-1H-inden-1-amine has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
properties
IUPAC Name |
6-fluoro-2,3-dihydro-1H-inden-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXWOWJBKSZXAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572502, DTXSID701272928 | |
Record name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701272928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2,3-dihydro-1H-inden-1-amine | |
CAS RN |
148960-37-6, 168902-77-0 | |
Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148960-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-6-Fluoro-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701272928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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